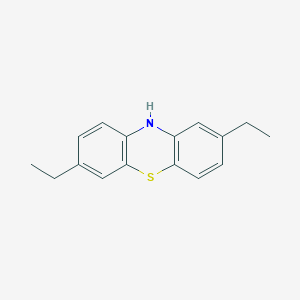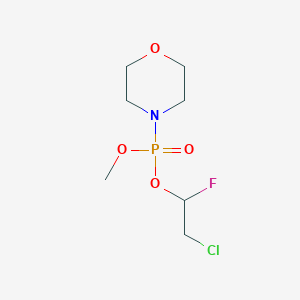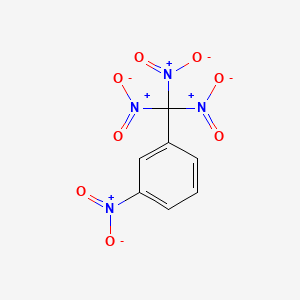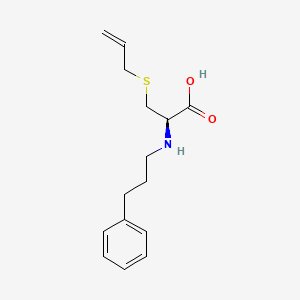silane CAS No. 71756-53-1](/img/structure/B14472747.png)
[(1-Methoxyprop-1-en-1-yl)sulfanyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxyprop-1-en-1-yl)sulfanylsilane is an organosilicon compound characterized by the presence of a methoxyprop-1-en-1-yl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-en-1-yl)sulfanylsilane typically involves the reaction of 1-methoxyprop-1-ene with a thiol reagent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxyprop-1-en-1-yl)sulfanylsilane may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxyprop-1-en-1-yl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Methoxyprop-1-en-1-yl)sulfanylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Methoxyprop-1-en-1-yl)sulfanylsilane involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane moiety can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
(1-Methoxyprop-1-en-1-yl)sulfanylsilane can be compared with other similar compounds, such as:
(1-Methoxyprop-1-en-1-yl)thio(trimethyl)silane: Similar structure but with different substituents on the sulfur atom.
(1-Methoxyprop-1-en-1-yl)oxy(trimethyl)silane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
(1-Methoxyprop-1-en-1-yl)amino(trimethyl)silane: Contains an amino group, which can significantly alter its reactivity and applications.
Propiedades
Número CAS |
71756-53-1 |
|---|---|
Fórmula molecular |
C7H16OSSi |
Peso molecular |
176.35 g/mol |
Nombre IUPAC |
1-methoxyprop-1-enylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H16OSSi/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
Clave InChI |
LYTBLIGQMCNAMI-UHFFFAOYSA-N |
SMILES canónico |
CC=C(OC)S[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


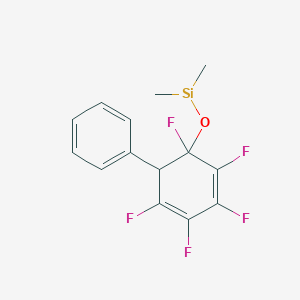

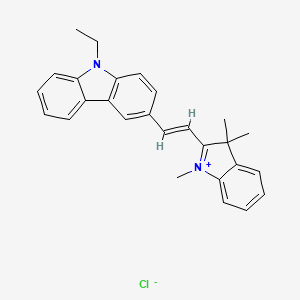

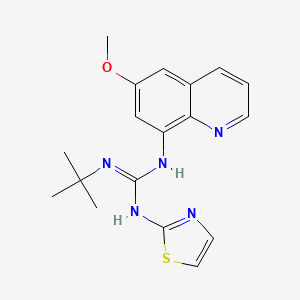

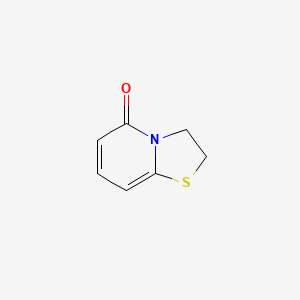
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

